molecular formula C9H11NO2 B13133684 2,6-Dimethoxy-3-vinylpyridine

2,6-Dimethoxy-3-vinylpyridine

Katalognummer: B13133684
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: BHNSDABGMSYYLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethoxy-3-vinylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two methoxy groups at the 2 and 6 positions and a vinyl group at the 3 position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-3-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethoxypyridine with a vinylating agent under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethoxy-3-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce saturated derivatives .

Wissenschaftliche Forschungsanwendungen

2,6-Dimethoxy-3-vinylpyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxy-3-vinylpyridine involves its interaction with molecular targets such as enzymes or receptors. The vinyl group can participate in various chemical reactions, while the methoxy groups can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dimethoxy-3-vinylpyridine is unique due to the specific positioning of the methoxy and vinyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

3-ethenyl-2,6-dimethoxypyridine

InChI

InChI=1S/C9H11NO2/c1-4-7-5-6-8(11-2)10-9(7)12-3/h4-6H,1H2,2-3H3

InChI-Schlüssel

BHNSDABGMSYYLJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=C(C=C1)C=C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.